molecular formula C19H24N2O4 B11172346 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B11172346
M. Wt: 344.4 g/mol
InChI Key: DQBQNXAMJDWUGO-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the pyrrolidine class. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two prop-2-en-1-yl groups. The presence of the 2,4-dimethoxyphenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 2,4-dimethoxyphenyl group and the carboxamide group. The final step involves the addition of the prop-2-en-1-yl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-2-carboxamide
  • 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-4-carboxamide

Uniqueness

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group and the presence of the 2,4-dimethoxyphenyl group

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N2O4/c1-5-9-20(10-6-2)19(23)14-11-18(22)21(13-14)16-8-7-15(24-3)12-17(16)25-4/h5-8,12,14H,1-2,9-11,13H2,3-4H3

InChI Key

DQBQNXAMJDWUGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N(CC=C)CC=C)OC

Origin of Product

United States

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